molecular formula C4H3F3O2 B153108 1,1,1-Trifluoro-2,3-butanedione CAS No. 131549-62-7

1,1,1-Trifluoro-2,3-butanedione

Cat. No. B153108
M. Wt: 140.06 g/mol
InChI Key: FCQWQHWUAIOBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoro-2,3-butanedione, also known as trifluoroacetone (TFA), is a chemical compound with the molecular formula C4H5F3O. It is a colorless liquid that is widely used in scientific research applications due to its unique properties. TFA is a highly reactive compound that can undergo various chemical reactions, making it useful in many different fields.

Mechanism Of Action

TFA acts as a strong electrophile due to the presence of the trifluoromethyl group. This allows it to react with a wide range of nucleophiles, such as alcohols and amines. TFA can also undergo various other reactions, such as oxidation and reduction, depending on the conditions of the reaction.

Biochemical And Physiological Effects

TFA has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antifungal and antibacterial properties.

Advantages And Limitations For Lab Experiments

TFA has several advantages and limitations for use in lab experiments. Its high reactivity and solubility make it useful as a solvent and reagent in many chemical reactions. However, its reactivity can also make it difficult to handle, as it can react with other chemicals in the lab. Additionally, TFA can be toxic if ingested or inhaled, making it important to handle with care.

Future Directions

There are many possible future directions for research on TFA. One area of interest is the development of new synthetic methods for TFA and its derivatives. Another area of interest is the study of TFA's biochemical and physiological effects, particularly its potential as a therapeutic agent. Additionally, there is interest in the development of new applications for TFA in fields such as materials science and nanotechnology.

Synthesis Methods

TFA can be synthesized by the reaction of 1,1,1-Trifluoro-2,3-butanedionetic acid with acetone. This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified through distillation or recrystallization.

Scientific Research Applications

TFA is widely used in scientific research due to its unique properties. It is a highly reactive compound that can undergo various chemical reactions, making it useful in many different fields. TFA is commonly used as a solvent in organic chemistry, as it can dissolve a wide range of organic compounds. It is also used as a reagent in many chemical reactions, such as the synthesis of pharmaceuticals and other organic compounds.

properties

CAS RN

131549-62-7

Product Name

1,1,1-Trifluoro-2,3-butanedione

Molecular Formula

C4H3F3O2

Molecular Weight

140.06 g/mol

IUPAC Name

1,1,1-trifluorobutane-2,3-dione

InChI

InChI=1S/C4H3F3O2/c1-2(8)3(9)4(5,6)7/h1H3

InChI Key

FCQWQHWUAIOBPE-UHFFFAOYSA-N

SMILES

CC(=O)C(=O)C(F)(F)F

Canonical SMILES

CC(=O)C(=O)C(F)(F)F

synonyms

2,3-Butanedione, 1,1,1-trifluoro- (9CI)

Origin of Product

United States

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